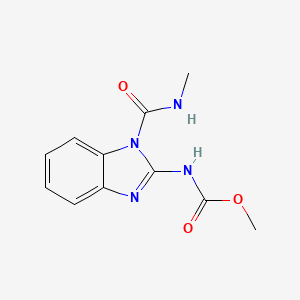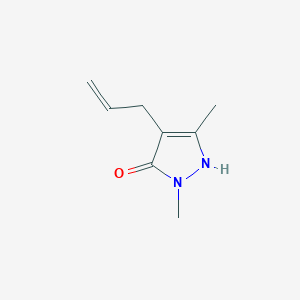
2,4-Dihydro-5-phenyl-2-(tetrahydro-2,2-dimethyl-2H-thiopyran-4-yl)-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that features a unique combination of a thiopyran ring and a pyrazolone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one typically involves multiple steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazolone Moiety: The pyrazolone ring is often introduced via a condensation reaction between a hydrazine derivative and a β-diketone.
Coupling of the Two Rings: The final step involves coupling the thiopyran and pyrazolone rings through a series of reactions, which may include nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: It may bind to the active sites of enzymes, inhibiting or modulating their activity.
Interaction with Receptors: The compound may interact with specific receptors, triggering a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-4(5H)-one: A structural isomer with a different position of the pyrazolone ring.
1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-3(2H)-one: Another isomer with a different position of the pyrazolone ring.
Uniqueness
1-(2,2-Dimethyltetrahydro-2H-thiopyran-4-yl)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its isomers.
Propriétés
Numéro CAS |
102689-17-8 |
|---|---|
Formule moléculaire |
C16H20N2OS |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-(2,2-dimethylthian-4-yl)-5-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H20N2OS/c1-16(2)11-13(8-9-20-16)18-15(19)10-14(17-18)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clé InChI |
MDLUGGRYNYVUJB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCS1)N2C(=O)CC(=N2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


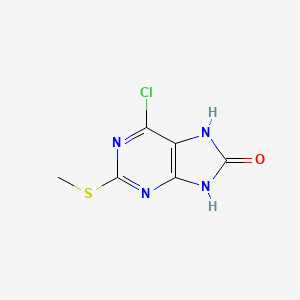
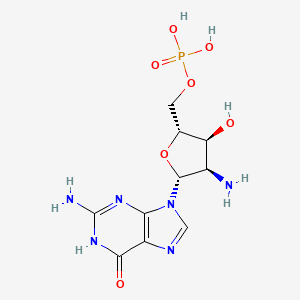
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)


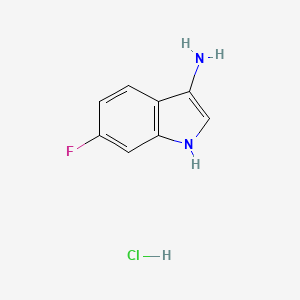
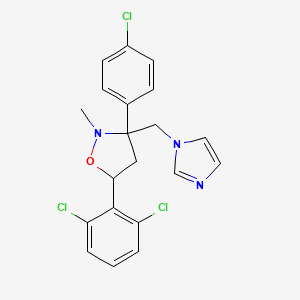
![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
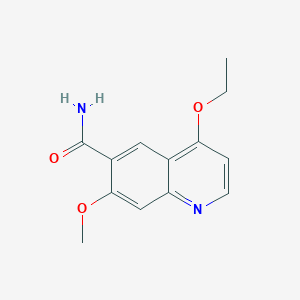
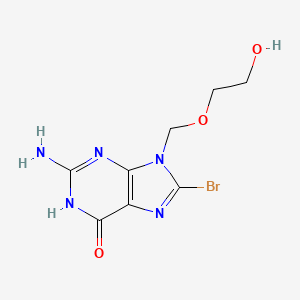
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
